molecular formula C12H9ClN2O2 B11863309 Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate

Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate

Cat. No.: B11863309
M. Wt: 248.66 g/mol
InChI Key: FIMHAUXKAOTBDD-UHFFFAOYSA-N
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Description

Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of urea and a catalytic amount of hydrochloric acid. The reaction mixture is heated under reflux conditions for several hours to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amino-pyrimidine derivatives.

    Coupling Reactions: Biaryl compounds.

Biological Activity

Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate is a compound within the pyrimidine family, recognized for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H9_{9}ClN2_{2}O2_{2}
  • Molecular Weight : 263.68 g/mol
  • Structure : The compound features a heterocyclic aromatic structure with an amino group, a carboxylate ester, and a chlorophenyl substituent, contributing to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.
  • Anticancer Activity : The compound has been investigated for its anticancer properties. It has demonstrated significant inhibitory effects on cancer cell proliferation in vitro, particularly against triple-negative breast cancer (TNBC) cell lines. For instance, it exhibited an IC50_{50} value of 0.126 μM against MDA-MB-231 cells, indicating potent activity compared to standard treatments like 5-Fluorouracil .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it has been shown to affect matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .
  • Cell Cycle Regulation : Research suggests that the compound can induce apoptosis in cancer cells by increasing caspase levels, which are essential for programmed cell death .

Comparative Analysis with Other Compounds

To understand the efficacy of this compound, it is beneficial to compare it with other pyrimidine derivatives:

Compound NameIC50_{50} (μM)Biological ActivityNotes
This compound0.126Anticancer (TNBC)High selectivity against cancer cells
5-Fluorouracil17.02AnticancerStandard chemotherapy drug
Compound X0.04COX-2 InhibitionComparable anti-inflammatory activity

Case Studies

  • In Vivo Studies : In animal models, this compound was administered to mice with induced TNBC. Results showed a significant reduction in tumor size and metastasis compared to control groups treated with saline or standard drugs like TAE226 .
  • Toxicity Assessment : Toxicological evaluations indicated no acute toxicity at doses up to 2000 mg/kg in Kunming mice, suggesting a favorable safety profile for further development .

Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C12H9ClN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-3-2-4-10(13)5-8/h2-7H,1H3

InChI Key

FIMHAUXKAOTBDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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